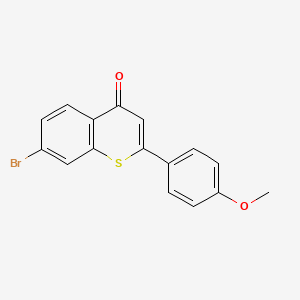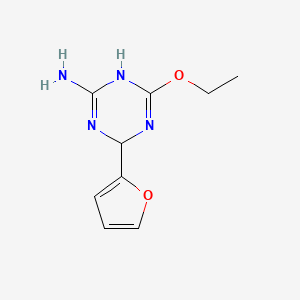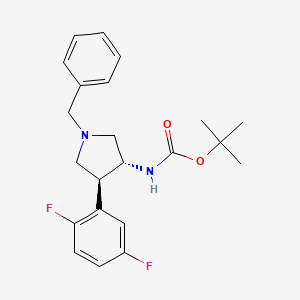
(R)-2-Ethyl-2-methylsuccinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Ethyl-2-methylsuccinic acid is an organic compound with the molecular formula C7H12O4. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the succinic acid family, which is known for its role in the citric acid cycle, a key metabolic pathway in cellular respiration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-2-Ethyl-2-methylsuccinic acid can be synthesized through various methods. One common approach involves the alkylation of diethyl malonate with ethyl bromide, followed by hydrolysis and decarboxylation. The reaction conditions typically include the use of a strong base like sodium ethoxide in ethanol, followed by acidification with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-Ethyl-2-methylsuccinic acid may involve the catalytic hydrogenation of itaconic acid derivatives. This method is advantageous due to its scalability and cost-effectiveness. The reaction is usually carried out under high pressure and temperature in the presence of a metal catalyst such as palladium on carbon.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Ethyl-2-methylsuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or ammonia (NH3) for amidation are commonly employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or amides.
Applications De Recherche Scientifique
®-2-Ethyl-2-methylsuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a model compound for studying metabolic pathways involving succinic acid derivatives.
Medicine: Research is ongoing into its potential use in drug development, particularly for its role in metabolic regulation.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of various fine chemicals.
Mécanisme D'action
The mechanism by which ®-2-Ethyl-2-methylsuccinic acid exerts its effects involves its participation in metabolic pathways. It acts as a substrate for enzymes involved in the citric acid cycle, facilitating the production of energy in the form of ATP. The molecular targets include enzymes such as succinate dehydrogenase and fumarase, which are key components of the citric acid cycle.
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinic Acid: A dicarboxylic acid involved in the citric acid cycle.
Methylsuccinic Acid: A derivative of succinic acid with a methyl group substitution.
Ethylsuccinic Acid: Another derivative with an ethyl group substitution.
Uniqueness
®-2-Ethyl-2-methylsuccinic acid is unique due to its chiral nature and the presence of both ethyl and methyl groups. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable in asymmetric synthesis and as a chiral building block in organic chemistry.
Propriétés
Formule moléculaire |
C7H12O4 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(2R)-2-ethyl-2-methylbutanedioic acid |
InChI |
InChI=1S/C7H12O4/c1-3-7(2,6(10)11)4-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11)/t7-/m1/s1 |
Clé InChI |
FDYJJKHDNNVUDR-SSDOTTSWSA-N |
SMILES isomérique |
CC[C@](C)(CC(=O)O)C(=O)O |
SMILES canonique |
CCC(C)(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)


![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)
phosphanium bromide](/img/structure/B13139527.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)

